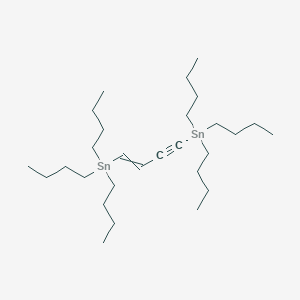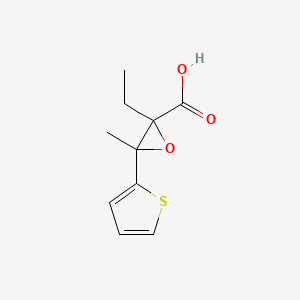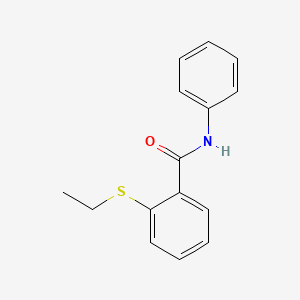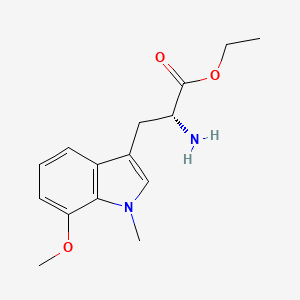
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) is an organotin compound characterized by the presence of a buten-yne backbone with two tributylstannane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) typically involves the coupling of a buten-yne precursor with tributylstannane. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-tin bonds. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to 80°C
Reagents: Buten-yne precursor, tributylstannane, and a base such as cesium carbonate
Industrial Production Methods
While specific industrial production methods for (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) exerts its effects involves the interaction of the tin atoms with various molecular targets. The tributylstannane groups can participate in coordination chemistry, forming complexes with other molecules. This can influence the reactivity and stability of the compound, as well as its interactions with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl-but-3-en-1-yne
- (E)-1,4-Diphenyl-but-3-en-1-yne
Uniqueness
Compared to similar compounds, (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) is unique due to the presence of the tributylstannane groups. These groups confer distinct reactivity and properties, making the compound valuable in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
827347-87-5 |
|---|---|
Molekularformel |
C28H56Sn2 |
Molekulargewicht |
630.2 g/mol |
IUPAC-Name |
tributyl(4-tributylstannylbut-1-en-3-ynyl)stannane |
InChI |
InChI=1S/6C4H9.C4H2.2Sn/c7*1-3-4-2;;/h6*1,3-4H2,2H3;1,3H;; |
InChI-Schlüssel |
KWHSVYNQGAXPDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC#C[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)




![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
